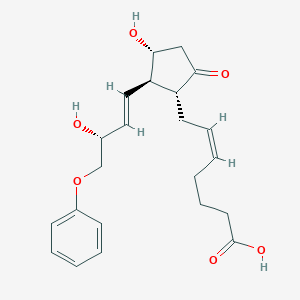

16-phenoxy tetranor Prostaglandin E2

概要

説明

準備方法

化学反応の分析

16-フェノキシテトラノルプロスタグランジンE2は、以下を含むさまざまな化学反応を受けます。

加水分解: この化合物をスルプロストンから生成する主要な反応.

酸化および還元:

置換: この化合物を含む特定の置換反応は、広く報告されていません。

スルプロストンの加水分解から生成される主な生成物は、16-フェノキシテトラノルプロスタグランジンE2です .

科学研究への応用

16-フェノキシテトラノルプロスタグランジンE2は、以下を含むさまざまな科学研究アプリケーションで使用されます。

生物学: プロスタグランジンの代謝経路とマイナー代謝産物の調査.

医学: スルプロストンの薬物動態と代謝の理解.

産業: 研究開発の場面での使用は限られています.

科学的研究の応用

Obstetric Applications

16-Phenoxy tetranor prostaglandin E2 has been evaluated for its efficacy in obstetric settings, particularly in the induction of labor and termination of pregnancy.

Case Study: Induction of Fetal Death

A study compared the effectiveness of intravenous this compound methyl sulfonylamide (SHB 286) with that of natural prostaglandin E2 in inducing fetal death in utero. The trial involved 20 pregnant women between 14 and 38 weeks' gestation. Results indicated that both compounds had similar cumulative expulsion rates and mean induction times, suggesting that this compound could serve as a viable alternative to traditional prostaglandin E2 for this purpose. Notably, side effects such as fever and shivering were observed only in patients treated with natural prostaglandin E2, highlighting the potential safety advantages of the synthetic analog .

Reproductive Health

The compound has shown promise in reproductive health applications due to its potent tissue selectivity and reduced side effects compared to natural prostaglandin E2.

Pharmacological Insights

Research indicates that this compound is 10-30 times more potent than natural prostaglandin E2 in models relevant to antifertility effects. This enhanced potency is attributed to its selective action on specific tissues, making it a candidate for contraceptive development . Furthermore, pharmacological tests suggest that its side effect profile is equal to or less severe than that of natural prostaglandin E2, which is critical for patient safety .

Anti-inflammatory Applications

The anti-inflammatory properties of this compound have been explored in various models, showcasing its potential in treating inflammatory diseases.

Mechanistic Studies

In a study focused on microsomal prostaglandin E synthase-1 inhibitors, it was found that this compound could modulate PGE2 levels in inflammatory conditions without completely inhibiting its physiological functions. This balance is crucial for maintaining homeostasis while addressing inflammation . Additionally, elevated levels of natural prostaglandin E2 have been correlated with disease severity in conditions such as COVID-19, suggesting that modulation of this pathway could have therapeutic implications .

Summary Table of Applications

作用機序

16-フェノキシテトラノルプロスタグランジンE2の作用機序には、プロスタグランジン受容体との相互作用が含まれます . これらの受容体は、膜結合タンパク質であり、特定のグアニンヌクレオチド結合タンパク質と相互作用し、cAMP、イノシトール三リン酸、Ca2+などの細胞内セカンドメッセンジャーの変化につながります . この相互作用は、平滑筋収縮や脂肪分解の阻害などのさまざまな生理学的反応をもたらします .

類似の化合物との比較

16-フェノキシテトラノルプロスタグランジンE2は、スルプロストンの加水分解から生成されるため、独特です . 類似の化合物には、以下が含まれます。

スルプロストン: 16-フェノキシテトラノルプロスタグランジンE2が由来する親化合物.

プロスタグランジンE2: 同様の生物学的活性を有する関連化合物.

プロスタグランジンF2α: 異なる生理学的効果を持つ別のプロスタグランジン.

類似化合物との比較

16-phenoxy tetranor Prostaglandin E2 is unique due to its formation from the hydrolysis of sulprostone . Similar compounds include:

Sulprostone: The parent compound from which this compound is derived.

Prostaglandin E2: A related compound with similar biological activities.

Prostaglandin F2α: Another prostaglandin with distinct physiological effects.

These compounds share similar structures and biological activities but differ in their specific metabolic pathways and physiological responses .

生物活性

16-Phenoxy tetranor prostaglandin E2 is a minor metabolite derived from sulprostone, a synthetic analog of prostaglandin E2 (PGE2). This compound is notable for its biological activity and potential therapeutic applications, particularly in the fields of reproductive health and inflammation. Understanding its biological mechanisms, pharmacokinetics, and effects on various physiological processes is crucial for its application in medical research.

This compound is formed through the hydrolysis of the methylsulfonamide bond in sulprostone. Its chemical structure allows it to interact with specific prostaglandin receptors, primarily the EP receptors (EP1, EP2, EP3, and EP4), which mediate various biological responses.

Chemical Structure

- Molecular Formula : C22H26O5

- Molecular Weight : 370.4 g/mol

The biological activity of this compound is primarily mediated through its binding to prostaglandin receptors. This interaction leads to various downstream effects, including modulation of inflammatory responses and regulation of vascular tone.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : It has been shown to influence the production of pro-inflammatory cytokines and modulate immune responses.

- Reproductive Health : Similar to other prostaglandins, it plays a role in uterine contractions and may have implications in labor induction.

- Metabolic Pathways : The compound is involved in arachidonic acid metabolism, which is crucial for the synthesis of various eicosanoids.

Case Studies

- Uterine Rupture Following Administration :

-

Impact on Immune Function :

- In a study examining trauma patients, elevated levels of PGE2 were associated with suppressed antimicrobial activities of neutrophils and monocytes. This suggests that 16-phenoxy tetranor PGE2 may contribute to immune suppression following injury, indicating a complex role in inflammation and immune response .

Data Table: Metabolite Profiling in ENDS Users

A recent study highlighted significant alterations in metabolite levels among electronic nicotine delivery system (ENDS) users compared to non-users. Notably, this compound showed a 4.59-fold increase in saliva samples from ENDS users.

| Metabolite | Fold Change | P-value |

|---|---|---|

| Cotinine | 120.28 | 7.05 × 10^-10 |

| Anabasine | 72.37 | 1.03 × 10^-8 |

| Prostaglandin G2 | 3.20 | 0.02 |

| 16-Phenoxy Tetranor PGE2 | 4.59 | 4.31 × 10^-3 |

| Leukotriene D4 methyl ester | 3.80 | 9.17 × 10^-3 |

This data suggests that exposure to ENDS may enhance the metabolism of arachidonic acid pathways, leading to increased production of inflammatory mediators like prostaglandins .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, it is known to be present in human plasma following parenteral administration of sulprostone. Its stability and metabolic pathways are critical for understanding its therapeutic potential .

特性

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXKJZCRLQWIIN-OMIHVFMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。